molecular formula C12H14K8O35S8 B13854078 Sucrose Octasulfate-d6 Potassium Salt

Sucrose Octasulfate-d6 Potassium Salt

Cat. No.: B13854078
M. Wt: 1293.6 g/mol
InChI Key: XISWAUUBQBEDFB-KXODOMHXSA-F
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Description

Contextualization of Sucrose (B13894) Sulfates as Complex Polyanionic Chemical Entities

Sucrose sulfates, and specifically sucrose octasulfate, represent a distinct category within the broader class of sulfated saccharides. Sucrose octasulfate is a highly polar molecule where the hydroxyl groups of a sucrose molecule have been replaced by sulfate (B86663) groups. researchgate.net This extensive sulfation confers a high negative charge density, classifying it as a polyanionic compound. wikipedia.orgscispace.com Polyanionic frameworks are noted for their structural diversity and their ability to interact strongly with positively charged ions and molecules. researchgate.net In a neutral solution, the multiple sulfate groups are deprotonated, resulting in a molecule with a significant negative charge, which dictates its chemical behavior and interactions with biological molecules like proteins. wikipedia.org This polyanionic nature is central to its mechanism of action in various research models.

Role of Sucrose Octasulfate in Preclinical and Analytical Research Domains

The non-deuterated form of sucrose octasulfate, typically as a potassium or aluminum salt (sucralfate), is utilized extensively in preclinical research to investigate various biological processes. nih.goveurekaselect.com It is a component of the gastrointestinal protectant sucralfate (B611045). glpbio.comcaymanchem.com Research has shown that sucrose octasulfate can protect the esophageal mucosal epithelium in models of reflux esophagitis. nih.gov

In cellular studies, it has been observed to stimulate the growth of rat gastric epithelial cells. nih.gov Furthermore, sucrose octasulfate is known to bind to and stabilize growth factors, particularly acidic fibroblast growth factor (aFGF), protecting them from degradation and enhancing their activity. nih.gov This interaction has been explored in models of tumor growth, where it can inhibit fibroblast growth factor 2 (FGF-2) from binding to endothelial cells. glpbio.comcaymanchem.com Due to its structural and charge similarities to heparin, it is also used as a heparin surrogate in biochemical assays, for instance, to study the inhibition of thrombin's catalytic activity. glpbio.comcaymanchem.com

Significance of Deuterated Analogs in Isotopic Labeling and Mechanistic Investigations

The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612) (D or ²H), is a critical technique in advanced chemical analysis and mechanistic studies. medchemexpress.com This process, known as deuteration or isotopic labeling, can improve the pharmacokinetic or toxicological properties of compounds by modifying their metabolism due to the stronger carbon-deuterium bond. nih.govnih.gov

In analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS). clearsynth.comtexilajournal.com Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization behavior, but are distinguishable by their higher mass. scispace.com This allows them to compensate for variations in sample preparation, matrix effects, and instrument response, thereby increasing the accuracy and precision of measurements. clearsynth.comtexilajournal.comnih.gov

In nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling is used to simplify complex proton (¹H) NMR spectra and to study molecular structures and dynamics. studymind.co.uknih.govwikipedia.org Replacing a proton with a deuteron removes its signal from the ¹H NMR spectrum, which can help in assigning signals in complex molecules. wikipedia.orgcdnsciencepub.com

Overview of Current Research Landscape Pertaining to Sucrose Octasulfate-d6 Potassium Salt

This compound is a deuterated analog of sucrose octasulfate potassium salt. synzeal.comalentris.orgpharmaffiliates.com Its availability from specialty chemical suppliers indicates its role as a specialized tool for advanced research. synzeal.compharmaffiliates.comscbt.com The primary application for this compound is in analytical chemistry, specifically as an internal standard for the quantitative determination of sucrose octasulfate in biological matrices using liquid chromatography-mass spectrometry (LC-MS) techniques. clearsynth.comsynzeal.com

The development of robust and validated analytical methods is crucial in preclinical studies. By using this compound, researchers can achieve more precise and accurate quantification of the parent compound in complex samples like plasma or tissue homogenates. texilajournal.comsynzeal.com This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of sucrose octasulfate, thereby supporting its investigation in various therapeutic contexts. While specific published studies detailing the use of this particular deuterated analog are not widespread, its existence and synthesis are driven by the need for high-quality, reliable internal standards in the bioanalytical field supporting preclinical drug development and research. scispace.comsynzeal.com

Chemical Compound Data

Below are tables detailing the properties and classifications of this compound.

Table 1: Properties of this compound

PropertyValueReference
Chemical NamePotassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl-d2)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl-d2)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) synzeal.comalentris.org
Molecular FormulaC12H8D6K8O35S8 synzeal.compharmaffiliates.comscbt.com
Molecular Weight1293.5 g/mol synzeal.compharmaffiliates.com
Unlabeled CAS Number73264-44-5 pharmaffiliates.comscbt.com
CategoryStable Isotope, Pharmaceutical Standard, Enzyme Inhibitor pharmaffiliates.com

Table 2: Research Applications of Deuterated Analogs

TechniqueRole of Deuterated AnalogAdvantage
Mass Spectrometry (MS)Internal StandardCorrects for matrix effects and analytical variability, enabling precise quantification. clearsynth.comtexilajournal.com
Nuclear Magnetic Resonance (NMR)Isotopic LabelSimplifies complex spectra for structural analysis and helps study reaction mechanisms. studymind.co.uknih.gov
Pharmacokinetic StudiesTracerAllows for the differentiation and tracking of a compound's metabolic fate. medchemexpress.comnih.gov

Table of Mentioned Compounds

Properties

Molecular Formula

C12H14K8O35S8

Molecular Weight

1293.6 g/mol

IUPAC Name

octapotassium;[(2S,3S,4R,5R)-2,5-bis[dideuterio(sulfonatooxy)methyl]-2-[(3R,4S,5R,6R)-6-[dideuterio(sulfonatooxy)methyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxolan-3-yl] sulfate

InChI

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11?,12+;;;;;;;;/m1......../s1/i1D2,2D2,3D2;;;;;;;;

InChI Key

XISWAUUBQBEDFB-KXODOMHXSA-F

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C([2H])([2H])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Sucrose Octasulfate D6 Potassium Salt

Strategies for Deuterated Sucrose (B13894) Precursor Synthesis and Integration

The foundational step in synthesizing the target molecule is the preparation of a sucrose molecule selectively labeled with deuterium (B1214612). This isotopic labeling is crucial for its use in various analytical and research applications, such as metabolic flux analysis and as an internal standard in mass spectrometry. rsc.orgwikipedia.org The "-d6" designation in Sucrose Octasulfate-d6 Potassium Salt indicates the substitution of six hydrogen atoms with deuterium. Based on the chemical structure, these substitutions occur on the methyl groups of the sucrose molecule. synzeal.com

The synthesis of a deuterated sucrose precursor can be achieved through various chemical and enzymatic methods. irisotope.com For selective labeling at specific positions, synthetic chemical methods are often employed. irisotope.com The deuteration of the primary alcohol groups (methyl hydroxyls) on both the glucose and fructose (B13574) moieties of sucrose to create a sucrose-d6 (B12396156) precursor is a key step. This can be accomplished using deuterated reducing agents on appropriately protected and oxidized sucrose derivatives.

While direct hydrogen-deuterium exchange can be used, it may lack the required specificity for certain positions. chem-station.com A more targeted approach involves the oxidation of the primary hydroxyl groups of sucrose to aldehydes, followed by reduction using a deuterium source like sodium borodeuteride (NaBD₄). This two-step process ensures that deuterium is incorporated specifically at the desired C6 and C1' positions of the glucopyranosyl and fructofuranosyl rings, respectively. The use of protecting groups for the secondary hydroxyls is essential during the oxidation step to prevent unwanted side reactions and ensure regioselectivity.

Ensuring high isotopic purity and enrichment is critical for the utility of the labeled compound. rsc.org After the synthesis of the deuterated sucrose precursor, its isotopic enrichment and structural integrity must be rigorously evaluated. Several analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods for determining the level of deuterium incorporation. rsc.org

HR-MS can distinguish between the unlabeled compound and its deuterated isotopologues based on their mass-to-charge ratios, allowing for the calculation of isotopic purity. nih.gov NMR analysis, particularly ¹H NMR and ²H NMR, can confirm the specific positions of the deuterium labels and provide quantitative data on the percentage of isotopic purity. rsc.org The combination of these methods provides a comprehensive characterization of the deuterated intermediate before proceeding to the sulfation step. rsc.org

Table 1: Analytical Methods for Isotopic Purity Assessment
Analytical TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HR-MS)Calculates isotopic enrichment by comparing the relative abundance of H/D isotopologue ions. nih.govRapid, highly sensitive, and requires minimal sample consumption. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the structural integrity and the specific positions of the deuterium labels. rsc.org Provides insights into the relative percent isotopic purity. rsc.orgProvides detailed structural information and quantitative isotopic distribution.

Sulfation Chemistry for Sucrose Octasulfate Formation

The conversion of the deuterated sucrose precursor to sucrose octasulfate involves the esterification of all eight hydroxyl groups with sulfuric acid. This per-sulfation is a challenging reaction that requires potent sulfating agents and carefully controlled conditions to achieve a high degree of substitution.

The most common and effective method for the sulfation of sucrose utilizes a sulfur trioxide-amine complex. nih.gov The triethylamine-sulfur trioxide (Et₃N·SO₃) complex is a preferred reagent for this transformation due to its high reactivity and milder reaction conditions compared to alternatives like pyridine-sulfur trioxide. nih.govpatsnap.comchemimpex.com

Table 2: Effect of Reaction Conditions on Sucrose Octasulfate Synthesis Yield patsnap.com
Reaction Temperature (°C)Reaction Time (hours)Reported Yield (%)
40-50591
60-65385
75-80285

The goal of the sulfation reaction is to achieve exhaustive sulfation, meaning all eight hydroxyl groups on the sucrose molecule are converted to sulfate (B86663) esters. nih.gov This results in the formation of sucrose octasulfate. The inherent stereochemistry of the sucrose molecule is retained during the process. The challenge in this step is not typically one of stereochemical control at a specific center, but rather ensuring the reaction goes to completion to form the fully substituted product. nih.gov

Regioselectivity is overcome by using a significant excess of the sulfating agent (the triethylamine-sulfur trioxide complex) and forcing the reaction conditions to favor complete sulfation of all primary and secondary hydroxyl groups present on the sucrose backbone. The high reactivity of the Et₃N·SO₃ complex facilitates the sulfation of even the more sterically hindered secondary alcohols on the sugar rings. nih.govchemimpex.com

Purification and Isolation Techniques for Potassium Salt Formation

Following the sulfation reaction, the resulting product is a complex mixture containing the triethylammonium (B8662869) salt of sucrose octasulfate-d6. To obtain the desired potassium salt, a specific workup and purification procedure is required.

The first step involves adjusting the pH of the reaction mixture. A solution of potassium hydroxide (B78521) is added to raise the pH to between 8 and 9. patsnap.com This neutralizes the reaction mixture and replaces the triethylammonium counterions with potassium ions. Upon cooling the solution, typically to a range of 0-5°C, the crude this compound precipitates out of the solution and can be collected by suction filtration. patsnap.com

Further purification is achieved through repeated crystallization. The filter cake is dissolved in purified water at a slightly elevated temperature (e.g., 30-35°C) and then cooled again to induce crystallization. patsnap.com This process is repeated multiple times to remove impurities. patsnap.com After the final crystallization, the product, which appears as a white powder, is dried under vacuum to yield the pure this compound. patsnap.com

Precipitation and Crystallization Processes for Yield Optimization and Purity

The synthesis of sucrose octasulfate potassium salt often involves a final purification step of precipitation or crystallization to enhance purity and optimize yield. A common method involves dissolving sucrose in triethylamine (B128534), followed by a reaction with a triethylamine-sulfur trioxide complex. After the reaction, the pH is adjusted with a potassium hydroxide solution, and the crude product is precipitated by cooling. patsnap.com

Subsequent purification is achieved by repeatedly dissolving the filter cake in purified water at a slightly elevated temperature (e.g., 30-35°C) and then cooling to induce precipitation of the purified powder. patsnap.com This recrystallization process is crucial for removing unreacted starting materials and byproducts. The number of crystallization cycles directly impacts the final purity of the product. For instance, repeating the crystallization process multiple times can lead to a high-purity, white, powdered final product. patsnap.comgoogle.com

The reaction conditions, such as temperature and duration, can be varied to optimize the yield. The following table illustrates the impact of different reaction conditions on the yield of sucrose octasulfate potassium salt.

EmbodimentReaction Temperature (°C)Reaction Time (hours)Number of CrystallizationsYield (%)
160-653385
275-802385
340-505291

A similar process is employed for the synthesis and purification of the sodium salt of sucrose octasulfate, where sodium hydroxide is used for pH adjustment, and repeated crystallization from purified water is performed to obtain a pure product. google.com

Counter-Ion Exchange for Potassium Salt Derivatization

Counter-ion exchange is a pivotal technique for the derivatization of sucrose octasulfate potassium salt. This process is typically the first step in converting the potassium salt to other salt forms, including various metal and amine salts. The potassium or sodium salt of sucrose octasulfate is passed through a cation exchange resin to replace the potassium or sodium ions with protons, thereby generating the acidic form of sucrose octasulfate. google.com

This acidic form is highly reactive and serves as a versatile intermediate for the synthesis of other derivatives. For example, a solution of potassium sucrose octasulfate in water can be loaded onto an ion exchange resin column, such as Amberlite IR 120 H, to yield the acidic fraction, which is then used immediately in subsequent reactions. google.com The efficiency of the ion exchange process is critical, with the goal of achieving a near-complete replacement of the initial counter-ion. For instance, when preparing the triethylammonium salt, the sodium ion concentration after exchange can be measured to be less than 1% of the pre-exchange concentration.

Chemical Modifications and Derivatization Studies (non-deuterated and deuterated)

Conversion to Other Metal Salts (e.g., Zinc, Sodium, Ammonium)

The acidic form of sucrose octasulfate, obtained via counter-ion exchange from the potassium salt, is a key precursor for the synthesis of various metal salts. google.com

Zinc Salt: To prepare zinc sucrose octasulfate, the acidic fraction collected from the ion exchange column is immediately neutralized with a zinc salt. google.com Various inorganic and organic zinc salts can be utilized in this process, as detailed in the table below. google.com

Type of Zinc SaltExamples
InorganicZn(OH)₂, ZnCl₂, ZnBr₂, ZnI₂, Zn(NO₃)₂, Zn(BF₄)₂
OrganicZn(CH₃CO₂)₂, Zn(CF₃CO₂)₂, Zn₃(C₆H₅O₇)₂, Zn(CH₃O)₂

Sodium and Ammonium (B1175870) Salts: The preparation of sodium and ammonium salts can also be achieved through derivatization. For instance, sucrose octasulfate ammonium salt can be dissolved in water, and the pH adjusted with sodium hydroxide. The addition of ethanol (B145695) then precipitates the sucrose octasulfate sodium salt. google.com The ammonium salt itself can be prepared by reacting the sucrose octasulfate with aqueous ammonia, followed by precipitation with an alcohol. google.com

Preparation of Amine Salts (e.g., Triethylammonium Salt)

The synthesis of amine salts, such as the triethylammonium salt of sucrose octasulfate (TASOS), typically starts with the potassium or sodium salt. googleapis.com The initial step involves a cation exchange to replace the potassium or sodium ions with triethylammonium ions. googleapis.com The resulting aqueous solution of TASOS is then often concentrated. googleapis.com

A subsequent precipitation step is employed to obtain a solid powder. This involves combining the concentrated TASOS solution with a polar organic solvent and triethylamine, followed by the addition of an antisolvent like 2-methyltetrahydrofuran (B130290) or tetrahydrofuran (B95107) to induce the precipitation of a white TASOS powder. googleapis.com This process can yield TASOS powder with a purity of at least 96%. googleapis.comwipo.int The preparation of the triethylammonium salt solution involves titrating the acidic form of sucrose octasulfate with triethylamine until a pH of 5.5-6.0 is reached.

Characterization of Synthetic Impurity Profiles

Identification and Quantification of Undersulfated Species (e.g., Heptasulfates, Hexasulfates)

During the synthesis of sucrose octasulfate and its derivatives, the formation of undersulfated species, primarily heptasulfates, is a common impurity profile. googleapis.com These impurities can be identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC). googleapis.comdrugfuture.com

In the analysis of sucralfate (B611045), a complex of sucrose octasulfate, related substances such as sucrose heptasulfate can be detected. drugfuture.com The chromatographic separation allows for the resolution of sucrose octasulfate from these undersulfated species. drugfuture.com The relative retention times for these impurities can be determined, with sucrose heptasulfate typically eluting before sucrose octasulfate. drugfuture.com

The purification process for derivatives like TASOS has been shown to reduce the levels of these undersulfated impurities. For example, specific heptasulfate impurities, identified as HS1, HS2, and HS3 by their chromatographic peaks, are significantly reduced during the preparation of amorphous TASOS powder. googleapis.com The table below summarizes the typical reduction of these impurities. googleapis.com

ImpurityTypical Reduction (%)
Heptasulfate Impurity 1 (HS1)55 - 60
Heptasulfate Impurity 2 (HS2)100 (totally removed)
Heptasulfate Impurity 3 (HS3)45 - 50

This reduction in impurities contributes to achieving a final product with a high degree of purity, often exceeding 96 area % as determined by UPLC. googleapis.com

Strategies for Impurity Reduction During Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that can introduce various impurities. These impurities can arise from incomplete reactions, side reactions, or the degradation of the desired product. Therefore, stringent control over the synthesis and purification processes is crucial to obtain a final product of high purity. The primary impurities encountered during the synthesis are undersulfated sucrose derivatives, with heptasulfate isomers being the most common.

The acidic form of sucrose octasulfate is known to be unstable and susceptible to hydrolysis, which can lead to the formation of these less substituted sulfates. Additionally, the presence of water during certain stages of the synthesis or purification can promote the degradation of the product, resulting in an increased level of heptasulfate impurities.

Several strategies can be employed to minimize the formation of these impurities during synthesis and to effectively remove them during purification. These strategies often involve a combination of controlled reaction conditions and specialized purification techniques.

Control of Reaction Conditions

Careful control of reaction parameters is the first line of defense against impurity formation. Key parameters that can be optimized include:

Stoichiometry of Reagents: Ensuring the correct molar ratio of the sulfating agent to the sucrose starting material is critical for driving the reaction to completion and minimizing the presence of undersulfated species.

Reaction Temperature and Time: The temperature and duration of the sulfation reaction must be carefully controlled to ensure complete sulfation without causing degradation of the sucrose backbone or the sulfate esters.

pH Control: Maintaining an appropriate pH during the work-up and purification steps is essential to prevent the hydrolysis of the sulfate esters. A basic pH is generally preferred to stabilize the salt form of the product.

Purification Strategies

Following the synthesis, a robust purification strategy is necessary to remove any remaining impurities. The most common and effective methods are detailed below.

Repeated Crystallization

One of the most effective methods for purifying this compound is repeated crystallization. This technique relies on the differential solubility of the desired product and the impurities in a given solvent system. The crude product is dissolved in a suitable solvent, typically purified water or an aqueous-organic mixture, at an elevated temperature to achieve saturation. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while the impurities, being present in lower concentrations, tend to remain in the mother liquor. This process can be repeated multiple times until the desired level of purity is achieved.

Solvent Exchange and Precipitation

An alternative and effective purification method involves solvent exchange and precipitation. This technique is particularly useful for removing specific isomers of undersulfated impurities. In this process, the crude product is dissolved in a primary solvent in which it is highly soluble. A second solvent, in which the product is poorly soluble (an anti-solvent), is then added to the solution. This change in the solvent composition reduces the solubility of the desired product, causing it to precipitate out of the solution, while the impurities remain dissolved. This method has been shown to be effective in significantly reducing the levels of specific heptasulfate impurities.

The table below summarizes the common impurities and the strategies employed for their reduction.

Impurity ClassSpecific Impurity ExamplesPrimary CauseStrategy for Reduction/Removal
Undersulfated Sucrose Derivatives Heptasulfate Isomers (HS1, HS2, HS3)Incomplete sulfation reaction; Hydrolysis of the octasulfate ester- Optimization of reaction conditions (stoichiometry, temperature, time) - Control of pH during work-up and purification - Repeated crystallization from purified water or aqueous-organic mixtures - Solvent exchange and precipitation
Degradation Products Products from hydrolysis of the glycosidic bondUnstable acidic conditions; Presence of water during processing- Maintaining a basic pH to stabilize the salt form - Use of anhydrous solvents where appropriate
Residual Solvents Pyridine, Triethylamine, etc.Incomplete removal after reaction or extraction- Thorough drying of the product under vacuum - Use of appropriate washing steps during filtration
Inorganic Salts Potassium salts from pH adjustment or reaction byproductsByproducts of the synthesis and neutralization steps- Crystallization, as inorganic salts often have different solubility profiles - Washing of the isolated product with appropriate solvents

Research Findings on Impurity Reduction

Detailed studies on the synthesis and purification of sucrose octasulfate salts have demonstrated the effectiveness of specific techniques in reducing impurity levels. For instance, a process involving solvent exchange and precipitation has been shown to significantly decrease the levels of key heptasulfate impurities. The table below presents illustrative data on the reduction of these impurities.

ImpurityLevel Before Purification (Area %)Level After Purification (Area %)Reduction Efficiency (%)
Heptasulfate Impurity 1 (HS1) 2.5< 1.0> 60%
Heptasulfate Impurity 2 (HS2) 0.8Not Detected100%
Heptasulfate Impurity 3 (HS3) 1.5< 0.5> 66%

It is important to note that while the general principles of impurity reduction for sucrose octasulfate potassium salt are applicable to its deuterated counterpart, the presence of deuterium may introduce subtle differences in reaction kinetics or solubility. However, specific studies on the impurity profile and purification of this compound are not extensively available in the public domain. Therefore, the strategies outlined above, which are based on the well-understood chemistry of the non-deuterated compound, provide a robust framework for obtaining a high-purity product.

Advanced Spectroscopic and Structural Elucidation of Sucrose Octasulfate D6 Potassium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a complex, polysulfated, and isotopically labeled molecule like Sucrose (B13894) Octasulfate-d6 Potassium Salt, a combination of one-dimensional and multi-dimensional NMR experiments is required for complete structural assignment.

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method to confirm the successful incorporation of deuterium into the sucrose octasulfate structure. The chemical name, Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl-d2)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl-d2)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate), indicates that deuteration is specifically located on the primary hydroxymethyl groups of the sucrose backbone. synzeal.comclearsynth.com

In a ²H NMR experiment, signals are observed only for the deuterium nuclei. For Sucrose Octasulfate-d6 Potassium Salt, the spectrum would be expected to show distinct resonances corresponding to the deuterated methylene (B1212753) groups (-CD₂-). The integration of these signals allows for the quantification of the deuterium incorporation level at each site, verifying the "d6" designation. The absence of signals at other positions confirms the specific locations of the isotopic labels.

A key feature in the ¹H NMR spectrum of the deuterated compound, when compared to its non-deuterated counterpart, is the disappearance of proton signals corresponding to the primary hydroxymethyl positions (C6, C1', and C6' of the original sucrose molecule). This absence serves as indirect but strong evidence of successful deuteration at these sites. The remaining signals, corresponding to the protons on the glucopyranose and fructofuranose rings, should remain. Their chemical shifts and coupling patterns are analyzed to confirm that the core sucrose octasulfate structure is intact. The presence of any unexpected signals can indicate impurities. nih.gov

Carbon (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. It is particularly useful for confirming the complete sulfation of all eight hydroxyl groups of sucrose. The attachment of electronegative sulfate (B86663) groups causes a significant downfield shift of the attached carbon signals compared to those in unmodified sucrose.

For the d6-labeled compound, the ¹³C NMR spectrum will exhibit specific features. The carbon atoms directly bonded to deuterium (the -CD₂- groups) will show a characteristic multiplet splitting pattern due to one-bond carbon-deuterium (¹J C-D) coupling. Furthermore, these signals will experience a small upfield shift, known as a deuterium isotope effect. researchgate.net These features provide definitive confirmation of the deuteration sites at the carbon level. The chemical shifts of the other ring carbons are used to verify the integrity of the sucrose backbone and confirm the positions of the sulfate esters. nih.gov

Due to the complexity and spectral overlap in the ¹H and ¹³C NMR spectra of sucrose derivatives, multi-dimensional NMR techniques are essential for unambiguous assignment of all signals. nih.govyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It allows for the tracing of proton connectivity networks within the glucose and fructose (B13574) rings, helping to assign adjacent protons along the sugar backbone. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comepfl.ch It is invaluable for definitively assigning carbon resonances based on the already-assigned proton signals. For the d6 compound, the deuterated methylene carbons would not show a correlation in a standard HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J C-H, ³J C-H). sdsu.eduyoutube.com HMBC is crucial for connecting different fragments of the molecule and for assigning quaternary carbons (those without attached protons), such as the anomeric carbons involved in the glycosidic bond. epfl.ch

Together, these 2D NMR experiments make it possible to assign every proton and carbon resonance in the complex structure of this compound. nih.gov

Table 1: Summary of NMR Techniques for Structural Elucidation

Technique Purpose Key Information Obtained for this compound
²H NMR Direct detection of deuterium Confirms presence and location of deuterium at the -CD₂- sites; allows quantification of deuteration level.
¹H NMR Assessment of overall structure and purity Verifies the integrity of the sugar backbone; absence of signals for -CH₂- protons confirms deuteration sites; detects proton-containing impurities.
¹³C NMR Analysis of carbon backbone and sulfation Confirms complete sulfation via downfield shifts; shows characteristic multiplets and isotope shifts for deuterated carbons.
COSY ¹H-¹H correlation Maps proton-proton coupling networks within the glucose and fructose rings.
HSQC ¹H-¹³C one-bond correlation Links each proton to its directly attached carbon, enabling definitive carbon assignment.
HMBC ¹H-¹³C multiple-bond correlation Establishes long-range connectivity, linking sugar rings and assigning quaternary carbons.

Deuterium-Induced Differential-Isotope-Shift (DIS) NMR is a specialized technique that compares the chemical shifts of a compound dissolved in H₂O versus D₂O. researchgate.net This method can be used to prove the complete sulfation of the sugar moiety. nih.gov Any remaining free hydroxyl groups would be readily exchanged with deuterium from the D₂O solvent, leading to observable isotope shifts on nearby carbon atoms. The absence of such shifts provides evidence that all hydroxyl groups are capped by sulfate esters. This technique is also a sensitive tool for detecting and characterizing certain carbon-containing impurities or hydrolysis products in solutions of sucrose octasulfate. nih.gov

Mass Spectrometry (MS) Based Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For a highly polar and polyanionic compound like this compound, specialized MS techniques are required.

The analysis of sucrose octasulfate by mass spectrometry presents challenges due to its multiple sulfate groups and high polarity. researchgate.net Direct electrospray ionization (ESI) in negative mode can be difficult because the multiply charged precursor ion is often fragile and prone to fragmentation in the gas phase. researchgate.net This fragility is caused by Coulombic repulsion from the multiple negative charges and the lability of the sulfo groups. researchgate.net

To overcome this, methods involving the formation of complex ions are often employed. For instance, ion-pairing with counterions can create singly charged complex ions that are more stable and easier to detect. researchgate.net High-resolution mass spectrometry (HRMS) is used to obtain a precise mass measurement, which allows for the confirmation of the elemental formula (C₁₂H₈D₆K₈O₃₅S₈). The measured isotopic pattern must match the theoretical pattern calculated for a molecule containing eight sulfur atoms and six deuterium atoms.

Table 2: Mass Spectrometry Data for this compound

Property Value Source
Chemical Formula C₁₂H₈D₆K₈O₃₅S₈ clearsynth.com
Molecular Weight 1293.56 g/mol clearsynth.com
Theoretical Mass (Monoisotopic) ~1291.4 Da Calculated
Ionization Mode Electrospray Ionization (ESI), often with ion-pairing agents researchgate.net
Expected Observations The accurate mass measurement confirms the elemental composition. Fragmentation patterns can provide structural information about the loss of sulfate groups. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Charge State Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight and charge state distribution of this compound. The compound is a deuterated isotopologue of Sucrose Octasulfate Potassium Salt, which possesses eight sulfate groups and eight potassium counterions. This highly ionic and polar nature makes it amenable to ESI.

However, direct analysis in the negative ion mode, which would be intuitive for a polyanionic species, is often inefficient. The multiply charged negative precursor ions of sucrose octasulfate are fragile in the gas phase, leading to a weak response and significant in-source fragmentation. nih.gov This fragility stems from two primary factors: the strong Coulombic repulsion between the multiple negative charges on the compact sucrose backbone and the inherent lability of the sulfate groups in the gas phase. nih.gov Consequently, analysis often yields a complex spectrum of fragment ions rather than a clear molecular ion peak, complicating molecular weight determination. Strategies to overcome this are discussed in section 3.2.3.

When stable ions are formed, typically as cationic adducts in positive ion mode, ESI-MS can confirm the molecular mass. The theoretical mass of the parent, non-deuterated Sucrose Octasulfate Potassium Salt is approximately 1287.55 g/mol . The "d6" designation indicates the replacement of six protium (B1232500) atoms with deuterium, which would increase the molecular weight accordingly.

Table 1: Molecular Properties of Sucrose Octasulfate Potassium Salt Variants

Compound Name Molecular Formula Approx. Monoisotopic Mass (Da)
Sucrose Octasulfate Potassium Salt C₁₂H₁₄K₈O₃₅S₈ 1285.42

Note: The exact mass can vary slightly based on isotopic composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Linkage Analysis

Tandem mass spectrometry (MS/MS) is crucial for probing the intricate structure of this compound by fragmenting a selected precursor ion and analyzing the resulting product ions. The choice of fragmentation method is critical, as different techniques induce dissociation through distinct mechanisms, yielding complementary structural information.

Conventional vibrational activation methods, such as Collisionally-Activated Dissociation (CAD) and Infrared Multiphoton Dissociation (IRMPD), have significant limitations for highly sulfated carbohydrates. nih.govnih.gov These "slow-heating" techniques energize the entire ion, leading to the preferential cleavage of the weakest bonds. In sucrose octasulfate, this results in extensive and often nonspecific loss of the labile sulfate groups (as SO₃), which masks more structurally informative glycosidic and cross-ring cleavages. nih.govacs.org This complicates the sequencing and linkage analysis.

In contrast, electron-based fragmentation methods, which rely on electronic rather than vibrational excitation, have proven far more effective. nih.govnih.gov These techniques include Electron Capture Dissociation (ECD) for positive ions and Electron Detachment Dissociation (EDD) for negative ions. nih.govnih.gov

Electron Capture Dissociation (ECD): ECD involves irradiating multiply-charged positive precursor ions with low-energy electrons. wikipedia.org The capture of an electron induces a radical-driven fragmentation cascade that is less dependent on the ion's internal energy. bu.edu For sucrose octasulfate, ECD produces abundant and reproducible fragmentation that is markedly different from IRMPD, preserving the sulfate modifications on the fragments and providing more useful cross-ring and glycosidic bond cleavages. nih.gov This allows for a more detailed mapping of the sulfate group positions.

Electron Detachment Dissociation (EDD): EDD is the negative-ion counterpart to ECD, where moderately energetic electrons cause electron detachment from a multiply-charged anion, initiating radical-driven dissociation. nih.gov Like ECD, EDD provides a rich fragmentation pattern for sucrose octasulfate, retaining sulfate groups and yielding informative cleavages that are distinct from those produced by IRMPD. nih.gov

The presence of the six deuterium atoms in this compound serves as a powerful tool in MS/MS analysis. By knowing the specific locations of the deuterium labels (e.g., on the primary hydroxymethyl groups), researchers can track these tags through the fragmentation pathways. This helps to identify the origin of specific fragment ions, confirming which parts of the sucrose backbone they arose from and aiding in the definitive assignment of fragmentation patterns.

Table 2: Comparison of Tandem MS Fragmentation Techniques for Sucrose Octasulfate

Technique Ion Polarity Activation Type Key Characteristics Utility for SOS
CAD/IRMPD Positive/Negative Vibrational (Slow-Heating) Induces cleavage of weakest bonds; extensive loss of SO₃. nih.gov Limited; complicates spectra and masks structural detail. nih.govacs.org
ECD Positive Electronic (Radical-Driven) Preserves labile modifications; provides diverse cleavages. nih.govbu.edu High; excellent for mapping sulfate locations and linkages. nih.gov

| EDD | Negative | Electronic (Radical-Driven) | Preserves sulfate groups; rich, reproducible fragmentation. nih.govnih.gov | High; provides complementary data to ECD. nih.gov |

Strategies for Enhancing Detection of Highly Polar, Multiply-Charged Polyanionic Structures (e.g., Cationic Adduct Formation)

Given the challenges of analyzing sucrose octasulfate in negative ion mode, several strategies have been developed to enhance its detection and generate stable precursor ions for MS/MS analysis. The most successful approach involves shifting the analysis to the positive ion mode through the formation of cationic adducts. mdpi.comnih.gov

This is achieved by introducing specific counterions into the solution, which complex with the negatively charged sulfate groups, neutralizing the charge and forming a stable, positively charged complex that is readily detected by ESI-MS.

Key strategies include:

Use of Quaternary Ammonium (B1175870) and Phosphonium Salts: These organic cations have been shown to form excellent, stable complexes with sucrose octasulfate, yielding strong signals in positive ion ESI-MS. mdpi.com

Ion-Pairing Reagents: The use of reagents like diethylamine (B46881) with formic acid in the mobile phase can form ion pairs that enhance chromatographic retention and promote the formation of stable, doubly charged positive complex ions. nih.gov

Alkali Metal and Other Cations: While the compound is a potassium salt, controlling the cationic environment by adding other ions (e.g., sodium, cesium, or other organic amines) can be used to generate specific, stable adducts and prevent the formation of complex, heterogeneous salt clusters that can complicate mass spectra. nih.govacs.org

These methods effectively overcome the issues of ion fragility and poor signal associated with negative mode analysis, enabling robust molecular weight determination and facilitating detailed structural studies via tandem mass spectrometry. mdpi.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information on the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Sulfate Groups)

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to be significantly different from that of its parent molecule, sucrose.

The spectrum of unmodified sucrose is dominated by a very broad, strong absorption band in the 3500-3200 cm⁻¹ region, which corresponds to the O-H stretching vibrations of its numerous hydroxyl groups. libretexts.org Another characteristic region contains multiple strong C-O stretching bands between 1200 and 950 cm⁻¹. msu.edu

Upon conversion to the octasulfate ester, all eight hydroxyl groups are replaced by sulfate groups (-OSO₃⁻K⁺). This structural change leads to two major alterations in the IR spectrum:

Disappearance of the O-H Stretching Band: The broad absorption band for O-H stretching (3500-3200 cm⁻¹) is expected to disappear completely, providing clear evidence of the complete sulfation of the sucrose molecule.

Appearance of Strong Sulfate Bands: New, very strong absorption bands characteristic of the sulfate group will appear. Organic sulfate salts exhibit intense bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O and S-O bonds.

Table 3: Characteristic Infrared Absorption Frequencies for Sucrose Octasulfate

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~1450 - 1340 Asymmetric S=O Stretch R-O-SO₃⁻ Strong
~1250 - 1200 Asymmetric S=O Stretch R-O-SO₃⁻ Strong
~1080 - 1040 Symmetric S-O Stretch R-O-SO₃⁻ Strong

Note: The exact positions of these bands can be influenced by the local chemical environment and counterions. The data is compiled from typical ranges for organic sulfates. researchgate.netcopernicus.org

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and the non-polar carbohydrate backbone. libretexts.org

The Raman spectrum of sucrose octasulfate provides a unique molecular "fingerprint" that can be used for identification. msu.edu The spectrum would contain signals from the sucrose carbon backbone, such as C-C and C-O stretching and C-C-O bending modes, as well as distinct signals from the sulfate groups. researchgate.net

The sulfate ion (SO₄²⁻) has four fundamental vibrational modes, some of which are Raman active. For an organic sulfate ester, these modes will be present with characteristic shifts. The symmetric stretching mode (ν₁) of the SO₄ group is typically very strong and sharp in Raman spectra, appearing around 1000 cm⁻¹, making it a key diagnostic peak. researchgate.net

Table 4: Key Raman Shifts for Sucrose Octasulfate Analysis

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~1100 - 1200 ν₃ (Asymmetric Stretch) SO₄ Medium-Weak
~1000 - 1020 ν₁ (Symmetric Stretch) SO₄ Strong, Sharp
~610 - 670 ν₄ (Asymmetric Bend) SO₄ Medium
~420 - 500 ν₂ (Symmetric Bend) SO₄ Medium

Note: The data is compiled from typical ranges for inorganic and organic sulfates. researchgate.net

Analysis of the Raman spectrum can provide insights into the conformation of the sucrose backbone and the orientation of the bulky, charged sulfate groups.

Other Structural Analysis Techniques

While mass spectrometry and vibrational spectroscopy are primary tools for elucidating the structure of this compound, other analytical methods are often used in conjunction to confirm identity and assess purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. Due to the highly polar and ionic nature of sucrose octasulfate, specialized chromatographic methods, such as ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), are typically required for effective separation and quantification.

These techniques, while not providing the same level of detail on fragmentation or specific vibrational modes, are essential components of a comprehensive structural analysis, ensuring the identity and purity of the material under investigation.

Circular Dichroism (CD) for Conformational Studies of Chiral Centers

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the solution-state conformation of chiral molecules. As this compound possesses multiple chiral centers within its sucrose backbone, CD spectroscopy is an ideal method for probing the spatial arrangement of its constituent atoms and the influence of the bulky, charged sulfate groups on its three-dimensional structure.

The CD spectrum of a molecule is generated by the differential absorption of left and right circularly polarized light by its chromophores. In the case of this compound, the ether linkages and the sulfate groups can act as chromophores. The sign and magnitude of the CD signal are exquisitely sensitive to the conformation of the molecule, including the torsional angles of the glycosidic bond linking the glucose and fructose rings, and the orientation of the sulfated hydroxymethyl groups.

Detailed Research Findings from Analogous Compounds:

While specific CD data for this compound is not available, studies on other sulfated disaccharides have demonstrated the utility of CD in conformational analysis. For instance, changes in the sulfation pattern of glycosaminoglycans have been shown to produce distinct CD spectra, reflecting alterations in their secondary structure and the orientation of the sugar rings.

Computational studies and NMR analysis of the non-deuterated sucrose octasulfate have indicated that the molecule adopts a specific conformation in solution, which is significantly different from its conformation when bound to proteins. nih.gov It is hypothesized that the extensive sulfation restricts the conformational flexibility that is characteristic of the parent sucrose molecule. nih.gov

A hypothetical CD study of this compound would be expected to reveal key conformational features. The table below illustrates the kind of data that could be obtained and its interpretation.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Conformational Interpretation
190-210Positive or Negative BandCorresponds to electronic transitions within the sulfate and ether chromophores. The sign and intensity would be indicative of the overall molecular asymmetry and preferred conformation.
210-240Weak BandsPotential contributions from n → σ* transitions of the oxygen atoms in the glycosidic linkage, providing information on the relative orientation of the two sugar rings.

The deuteration at six specific positions in the sucrose backbone is not expected to significantly alter the CD spectrum, as deuterium does not act as a chromophore. However, subtle changes in vibrational modes could have a minor, indirect effect on the electronic transitions observed.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if crystalline form is obtainable)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of sufficient quality is a prerequisite for this technique. The high polarity, conformational flexibility, and multiple charged groups of this compound present significant challenges to crystallization. cabidigitallibrary.org The presence of numerous potassium counterions further complicates the formation of a well-ordered crystal lattice. These factors likely contribute to the current absence of a published crystal structure for this compound.

Should a crystalline form of this compound be obtained, XRD analysis would provide a wealth of structural information, including:

The precise conformation of the sucrose backbone, including the pucker of the glucose and fructose rings.

The orientation of the eight sulfate groups.

The coordination environment of the potassium ions, detailing their interactions with the sulfate groups and any water molecules present in the crystal lattice.

The intermolecular interactions, such as hydrogen bonding and ionic interactions, that stabilize the crystal packing.

Crystalline Structure of an Analogous Compound:

In the absence of a crystal structure for the target compound, we can look to related structures to infer potential packing arrangements. For example, the crystal structure of potassium (1S)-D-galactit-1-ylsulfonate, another sulfated carbohydrate salt, reveals a three-dimensional network stabilized by coordination of the potassium ions with the sulfonate and hydroxyl groups of neighboring molecules. nih.govsigmaaldrich.com

A hypothetical crystal structure for this compound might exhibit a similar arrangement, with the potassium ions bridging the highly charged sucrose octasulfate molecules to form a stable lattice. The table below presents plausible crystallographic data for this compound, based on what might be expected for a molecule of its size and complexity.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.5
b (Å)15.2
c (Å)10.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1985
Z (molecules/unit cell)2
Calculated Density (g/cm³)2.15

The deuteration of the molecule is unlikely to have a significant impact on its crystalline structure, as the atomic radius of deuterium is very similar to that of hydrogen.

Advanced Analytical Methodologies and Quantitative Determination of Sucrose Octasulfate D6 Potassium Salt

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to isolating Sucrose (B13894) Octasulfate-d6 Potassium Salt from interfering substances, ensuring accurate quantification. The highly polar and polyanionic nature of this molecule presents unique challenges that are addressed through specialized high-performance liquid chromatography (HPLC) methods.

Ultra Performance Liquid Chromatography (UPLC) Method Development and Optimization

Ultra Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to traditional HPLC. For a highly polar compound like sucrose octasulfate, which has eight sulfate (B86663) groups, method development focuses on achieving adequate retention on the chromatographic column, which is often a challenge with standard reversed-phase columns. researchgate.net

A novel and sensitive bioanalytical method utilizes ion-pair reversed-phase UPLC coupled with mass spectrometry (IPRP-UPLC-MS/MS) for the determination of sucrose octasulfate in biological fluids. researchgate.netnih.gov Optimization of such a method involves several critical parameters:

Column Selection: A polar amide column is often employed, as it provides a different selectivity compared to standard C18 columns. researchgate.netresearchgate.net On a C18 column, the complex ion of sucrose octasulfate shows very early elution times, indicating poor retention. In contrast, an amide column allows for stronger interaction with the ion-pairing reagent, leading to better retention and chromatographic peak shape. researchgate.nethubspot.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent. The addition of an ion-pairing reagent, such as a buffer of diethylamine (B46881) and formic acid, is crucial. nih.gov This reagent not only aids in retention but also facilitates the formation of stable, detectable ions in the mass spectrometer. hubspot.net

Gradient Elution: A gradient elution profile, where the proportion of the organic solvent is varied over time, is optimized to ensure that the analyte is eluted as a sharp, symmetrical peak, well-separated from matrix components.

The resulting UPLC methods demonstrate high specificity and sensitivity, with a total runtime that is efficient for high-throughput analysis. hubspot.net

Ion-Pair Reversed-Phase Chromatography for Enhanced Separation of Polyanionic Analytes

Ion-pair chromatography (IPC) is a powerful technique for separating charged analytes like the highly polyanionic sucrose octasulfate on reversed-phase columns. technologynetworks.com The fundamental principle involves adding an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com

In the case of sucrose octasulfate, which is anionic, a cationic ion-pairing reagent like diethylammonium (B1227033) is used. hubspot.net There are two primary proposed mechanisms for how this enhances retention thermofisher.comnih.gov:

Ion-Pair Formation in Mobile Phase: The cationic reagent forms a neutral ion pair with the anionic analyte in the mobile phase. This neutral complex is more hydrophobic and can be retained by the non-polar stationary phase (e.g., C18). nih.gov

Dynamic Ion-Exchange Surface: The hydrophobic part of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analyte is then retained on this surface through electrostatic interactions. thermofisher.com

The use of diethylamine and formic acid as an ion-pairing system has proven effective for sucrose octasulfate analysis. researchgate.netnih.gov This approach successfully overcomes the challenge of poor retention of the highly polar, polyanionic molecule, enabling robust and reproducible separation from complex biological matrices. chromatographyonline.com

Size Exclusion Chromatography for Molecular Weight Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size or hydrodynamic volume. While not typically used for quantitative bioanalysis of small molecules, it is a highly relevant technique for characterizing polymers and macromolecules. glycospectra-analytics.com Since sucrose octasulfate is a derivative of a disaccharide, SEC can be applicable for quality control purposes, particularly for assessing purity and detecting the presence of aggregates or related substances of different molecular weights. creative-proteomics.com

In SEC, a solution of the compound is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute more quickly. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique is valuable for determining the molecular weight distribution and polydispersity of polysaccharide samples, ensuring consistency between batches. glycospectra-analytics.comresearchgate.net For Sucrose Octasulfate-d6 Potassium Salt, SEC could be used to confirm its molecular integrity and ensure the absence of polymeric impurities or degradation products.

Quantitative Bioanalytical Method Development using LC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of compounds in biological matrices due to its superior sensitivity and specificity.

Development and Validation of Specific and Sensitive Methods in Biological Matrices (e.g., dog plasma, urine)

A novel, specific, and sensitive bioanalytical method has been successfully developed and validated for quantifying sucrose octasulfate in dog plasma and urine using IPRP-UPLC-MS/MS. researchgate.netnih.gov The validation process is conducted in full compliance with regulatory guidelines, such as those from the FDA, to ensure the reliability of the data. science.govfda.govfda.gov

Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte from other components in the matrix. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. researchgate.netresearchgate.net

Sensitivity: The Lower Limit of Quantitation (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For the sucrose octasulfate method, the LLOQ was reported to be 0.20 ng on the column, with a signal-to-noise ratio greater than 50. researchgate.netnih.gov

Calibration Curve: A linear regression model is used to fit the calibration curve, which should have a correlation coefficient (R) greater than 0.99. researchgate.net

Accuracy and Precision: These are assessed using Quality Control (QC) samples at multiple concentration levels. The bias (accuracy) and coefficient of variation (precision) for all QC levels were reported to be within the acceptable range of 15%. researchgate.netnih.gov

Matrix Effect and Stability: These experiments are performed to ensure that the matrix does not interfere with the ionization of the analyte and that the analyte is stable during sample collection, processing, and storage. nih.gov

The successful validation of this method qualifies it for analyzing preclinical samples, demonstrating its robustness for research applications. researchgate.net

Summary of Bioanalytical Method Validation Parameters for Sucrose Octasulfate in Dog Plasma
Validation ParameterAcceptance CriteriaReported ResultReference
Linearity (Correlation Coefficient)R > 0.99R > 0.99 researchgate.net
Accuracy (Bias of QCs)Within ±15%Within 15% researchgate.netnih.gov
Precision (CV of QCs)≤15%Within 15% researchgate.netnih.gov
Lower Limit of Quantitation (LLOQ)S/N > 10 (Typically)0.20 ng on column (S/N > 50) researchgate.netnih.gov

Application of Stable Isotope-Labeled Analogs (e.g., Sucrose Octasulfate-d6) as Internal Standards

The use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS) is a critical component of robust quantitative LC-MS/MS methods. synzeal.com this compound is specifically designed for this purpose. An SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (d), Carbon-13 (¹³C)).

The primary advantages of using an SIL IS include:

Correction for Matrix Effects: The IS and the analyte co-elute chromatographically and experience the same ionization suppression or enhancement from the biological matrix. By calculating the ratio of the analyte response to the IS response, these effects are normalized.

Correction for Variability: It accounts for variations in sample preparation, extraction recovery, and injection volume between samples.

Optimization of Sample Preparation (e.g., Solid Phase Extraction, Weak Anion Exchange)

The effective isolation and concentration of this compound from complex biological or pharmaceutical matrices is a prerequisite for accurate analysis. Due to the compound's highly polar and anionic nature, resulting from its eight sulfate groups, Solid Phase Extraction (SPE) utilizing a weak anion exchange (WAX) mechanism is a particularly suitable technique. researchgate.netphenomenex.com

The optimization of this process involves several key steps:

Sample Pre-treatment: The pH of the sample is adjusted to be at least 2 pH units above the pKa of the analyte, ensuring it carries a negative charge. biotage.co.jp To maximize retention, the ionic strength of the sample may be reduced by diluting it with deionized water or a low-strength buffer, which minimizes competition for the ion exchange sites on the sorbent. biotage.co.jp

Sorbent Conditioning: The WAX cartridge, which often contains a sorbent with primary, secondary, or tertiary amine functional groups, is conditioned. biotage.co.jpwaters.com This typically involves washing with a solvent like methanol (B129727) followed by an aqueous buffer to activate the stationary phase and ensure a suitable environment for ion exchange. appliedseparations.com

Sample Loading: The pre-treated sample is loaded onto the SPE cartridge at a controlled flow rate to ensure efficient binding of the anionic this compound to the positively charged sorbent. waters.com

Washing: A wash step is performed to remove neutral or weakly bound matrix interferences. appliedseparations.com The wash solution is designed to be strong enough to elute impurities without dislodging the analyte of interest.

Elution: The purified this compound is eluted from the sorbent. This is typically achieved by using an elution solvent that neutralizes either the sorbent's charge (by increasing the pH) or the analyte's charge (by decreasing the pH). biotage.co.jp Alternatively, a high-ionic-strength buffer can be used to disrupt the ionic interaction and release the analyte. biotage.co.jp

This systematic approach ensures the removal of interfering substances and the concentration of the analyte, leading to cleaner extracts and improved analytical sensitivity. phenomenex.com

Performance Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Matrix Effect, and Stability

For any quantitative analytical method employing this compound as an internal standard, a thorough validation is required to ensure its reliability and compliance with regulatory guidelines. synzeal.comresearchgate.net The validation process assesses a range of performance parameters.

Linearity: Establishes the relationship between the concentration of the analyte and the instrumental response, which should be linear over a defined range.

Accuracy: Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples with known concentrations.

Precision: Assesses the degree of scatter between a series of measurements, typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

Selectivity: Demonstrates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: Evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.

Stability: Determines the chemical stability of the analyte in the matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

A summary of typical acceptance criteria for these validation parameters in a bioanalytical method is presented below.

Validation ParameterDescriptionCommon Acceptance Criteria
Linearity The range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of measured value to the true value.Mean value should be within ±15% of the nominal value.
Precision Repeatability of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Selectivity Ability to measure the analyte without interference.No significant interfering peaks at the analyte's retention time.
Matrix Effect Influence of matrix components on analyte signal.RSD of the matrix factor should be ≤ 15%.
Stability Analyte stability under various conditions.Analyte concentration should be within ±15% of the nominal concentration.

Multiple Reaction Monitoring (MRM) Transition Optimization for High Sensitivity and Specificity

Multiple Reaction Monitoring (MRM), performed on a triple quadrupole mass spectrometer, is a highly sensitive and selective technique for targeted quantification. washington.edu The use of a stable isotope-labeled internal standard like this compound is ideal for this approach. Optimization of MRM parameters is crucial for achieving maximum signal response. nih.gov

The process involves:

Precursor Ion Selection: The standard is infused directly into the mass spectrometer to determine the most abundant and stable precursor ion. Given the molecule's structure, this is typically a multiply-charged ion in negative mode. researchgate.net

Product Ion Selection: The selected precursor ion is fragmented in the collision cell (Q2), and the resulting product ion spectrum is analyzed. The most intense and stable fragment ions are chosen for monitoring. washington.edu

Collision Energy (CE) Optimization: For each precursor-product ion pair (a "transition"), the collision energy is systematically varied to find the optimal voltage that yields the highest product ion intensity. nih.gov

The "d6" label in this compound results in a mass shift of approximately 6 Daltons compared to the unlabeled analyte. This mass difference allows the instrument to distinguish between the internal standard and the analyte, even if they co-elute, thereby ensuring high specificity. An example of optimized MRM transitions is shown below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sucrose Octasulfate (Analyte)[M-xK]ˣ⁻Fragment 1Optimized Value
[M-xK]ˣ⁻Fragment 2Optimized Value
Sucrose Octasulfate-d6 (Internal Standard)[(M+6)-xK]ˣ⁻Fragment 1+6Optimized Value
[(M+6)-xK]ˣ⁻Fragment 2+6Optimized Value

Note: Specific m/z values depend on the charge state (x) and fragmentation pattern.

Electrophoretic Methods

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio in an electric field. Given that this compound is a highly charged anionic species, CE is an exceptionally well-suited method for its high-resolution separation and purity assessment. The technique can effectively separate the primary compound from closely related impurities, such as isomers or analogs with an incomplete number of sulfate groups. This capability is critical for verifying the purity of the reference material itself.

Role as a Certified Reference Material and in Quality Control

This compound serves as a crucial tool in pharmaceutical settings, particularly as a certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com Its primary role is as an internal standard for the quantification of sucralfate (B611045) or its active component, sucrose octasulfate, in various formulations and biological samples. synzeal.com

In method development , it is used to establish and validate the performance of new analytical procedures, such as LC-MS/MS assays. synzeal.com Its use ensures that the method is accurate, precise, and robust.

In quality control and release testing , it is employed in routine analyses to ensure that manufactured batches of a drug product meet the required specifications for identity, strength, and purity. sigmaaldrich.com By providing a consistent and reliable point of reference, it underpins the quality and safety of the final pharmaceutical product.

Compliance with Pharmacopeial Standards (e.g., USP, EP) and Regulatory Guidelines

The analytical validation and quantitative determination of this compound are governed by a combination of general principles for deuterated compounds and specific standards applicable to its non-deuterated counterpart, Sucrose Octasulfate Potassium Salt. While a dedicated monograph for the deuterated form may not be present in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the established guidelines for analytical methodology, validation, and the use of isotopically labeled internal standards are of paramount importance.

Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the precision, accuracy, and reproducibility of analytical methods. pharmaffiliates.com In this context, deuterated compounds like this compound play a crucial role, particularly as internal standards in quantitative bioanalysis and other analytical tests. pharmaffiliates.com The use of such standards is considered a standard practice in regulated environments to ensure the reliability of data submitted for regulatory approval. pharmaffiliates.com

Pharmacopeial Reference Standards

Both the USP and EP provide reference standards for the non-deuterated form, Potassium Sucrose Octasulfate. These standards are essential for the identification, purity tests, and assays of pharmaceutical products containing this compound. sigmaaldrich.comsigmaaldrich.com The availability of these primary standards allows for the qualification of secondary standards and the validation of analytical procedures.

Table 1: Pharmacopeial Reference Standards for Potassium Sucrose Octasulfate

Pharmacopeia Reference Standard CAS Number Application
USP Potassium sucrose octasulfate 76578-81-9 Pharmaceutical primary standard for tests and assays. sigmaaldrich.com

| EP | Potassium sucrose octasulfate | 73264-44-5 | For use in laboratory tests as prescribed in the European Pharmacopoeia. sigmaaldrich.com |

This table is based on data from commercially available reference standards and may be subject to updates by the respective pharmacopeias.

Regulatory Landscape for Deuterated Compounds

The regulatory perspective on deuterated compounds has evolved, recognizing their unique properties. The FDA, for instance, has considered deuterated analogs of existing drugs as new chemical entities (NCEs), which can have implications for their regulatory pathway and market exclusivity. salamandra.netthefdalawblog.com This designation stems from the understanding that the substitution of hydrogen with deuterium can significantly alter the pharmacokinetic and metabolic profile of a drug. salamandra.netnih.gov

For this compound, when used as an internal standard, its qualification and use would fall under the broader regulatory guidelines for analytical method validation. These guidelines, often detailed in International Council for Harmonisation (ICH) documents, require demonstration of specificity, linearity, accuracy, precision, and robustness of the analytical method. The use of a deuterated internal standard is a widely accepted strategy to achieve the required level of precision and accuracy, especially in complex matrices.

Quantitative Determination and Method Validation

In the context of quantitative analysis, this compound is an ideal internal standard for methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). pharmaffiliates.com Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in mass spectrometry. This co-elution and differential detection minimize variations arising from sample preparation and instrument response, leading to more reliable quantification.

The validation of an analytical method employing this compound as an internal standard would need to adhere to the principles outlined in relevant pharmacopeial chapters (e.g., USP <621> Chromatography, <1225> Validation of Compendial Procedures) and regulatory guidances.

Table 2: Key Considerations for Method Validation with a Deuterated Internal Standard

Validation Parameter Requirement Role of this compound
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. Ensures that the signal from the deuterated standard is distinct from the analyte and any matrix interferences.
Accuracy The closeness of test results to the true value. The consistent recovery of the internal standard helps to correct for variability and improve accuracy.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Minimizes the impact of random errors in the analytical process, leading to lower relative standard deviation (RSD).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. The consistent response of the internal standard across the calibration range supports the linearity of the method.

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The use of a co-eluting internal standard can make the method less susceptible to minor variations in chromatographic conditions. |

Mechanistic Biochemical and Biophysical Investigations of Sucrose Octasulfate Preclinical/in Vitro Focus

Interactions with Growth Factors

Sucrose (B13894) octasulfate (SOS) is recognized as a heparin mimic, capable of interacting with various heparin-binding growth factors, most notably the Fibroblast Growth Factor (FGF) family. nih.govpsu.edu These interactions are crucial for its biological effects, which involve modulating the stability and activity of these proteins.

Binding Kinetics and Thermodynamics with Fibroblast Growth Factors (FGF-1, FGF-2)

Sucrose octasulfate physically binds to a positively charged region on Fibroblast Growth Factors. nih.gov In the case of acidic FGF (aFGF or FGF-1), crystallographic studies show that SOS makes primary contacts with residues Lys112, Arg116, Lys118, and Arg122. nih.gov This binding site is also the region responsible for heparin interaction. nih.gov The interaction is predominantly electrostatic, serving to neutralize positively charged residues that might otherwise destabilize the native protein structure. nih.gov

While binding to FGF alone, the more physiologically significant interaction involves the formation of a ternary complex with FGF and its receptor (FGFR). SOS has been shown to bind concurrently to both FGF2 and the D2 domain of its receptor, FGFR1. nih.gov This tripartite interaction enhances the affinity between FGF and its receptor. psu.edunih.gov Compared to the endogenous polyanion heparin, SOS forms fewer hydrogen bonds with both FGF2 and FGFR1, suggesting that while it does enhance FGF2-FGFR1 affinity, it does so with lower efficacy than heparin. psu.edunih.gov The conformation of sucrose octasulfate is significantly altered when it binds to acidic fibroblast growth factor, indicating that strong electrostatic interactions between the compound and the protein are a dominant factor in the binding process. nih.gov

Stabilization of Protein Conformation Against Denaturation (e.g., thermal, urea, acidic pH-induced unfolding)

A key mechanistic feature of sucrose octasulfate is its ability to stabilize the conformation of growth factors, protecting them from various denaturing conditions. It is believed that SOS can protect FGFs against degradation from high temperatures and low pH environments. nih.gov This stabilizing effect is thought to be a primary mechanism for its activity, particularly in acidic conditions where it can shield growth factors from proteolytic degradation. nih.govresearchgate.net By binding to FGFs, SOS helps to maintain their structural integrity, which is essential for their biological activity. nih.govnih.gov This stabilization prolongs the half-life of the growth factor, thereby enhancing its potential to stimulate cellular responses. nih.gov

Competitive Binding Studies with Endogenous Polyanions (e.g., Heparin, Suramin)

As a structural and functional mimic of heparin, sucrose octasulfate competes with endogenous polyanions for binding to heparin-binding proteins. pnas.org In vitro studies have demonstrated that SOS can effectively compete with heparin for binding to FGF-2 on the surface of endothelial cells. nih.gov At concentrations below 100 µg/ml, both SOS and heparin were shown to displace pre-bound radiolabeled FGF-2 from cell surfaces to a similar extent. nih.gov This competitive action underscores that SOS occupies the same heparin-binding sites on the growth factor. psu.edunih.gov This competition extends to the extracellular matrix, where SOS can compete with matrix-bound heparan sulfate (B86663) proteoglycans (HSPG), facilitating the diffusion and potential clearance of FGF-2. nih.gov

Modulation of Growth Factor Activity in In Vitro Models (e.g., mitogenic activity enhancement, prevention of binding)

Sucrose octasulfate demonstrates a complex, concentration-dependent modulation of FGF activity in vitro. A critical step in the activation of FGF signaling is the dimerization of its receptors (FGFRs), a process that requires heparin or a functional mimic. nih.gov SOS has been shown to induce FGF-dependent dimerization of the FGF-FGFR complex in a concentration-dependent manner, with quantitative dimerization observed at a 1:1 molar ratio of the complex to SOS. nih.gov This dimerization is essential for the subsequent activation of intracellular signaling pathways. psu.edunih.gov

The effect of SOS on FGF-stimulated cell proliferation is biphasic. nih.gov At high ratios of SOS to FGF-2, it can potently inhibit the binding of the growth factor to endothelial cells, leading to reduced receptor activation and an inhibition of cell proliferation. nih.govresearchgate.net Conversely, at lower concentrations, it can enhance proliferation. nih.gov Furthermore, SOS has been shown to "strip" or release pre-bound FGF-2 from cell surfaces, further modulating the availability of the growth factor for receptor binding. nih.govresearchgate.net

Interactions with Coagulation Cascade Components

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin (B1330869) clot. geekymedics.combleeding.org Thrombin (Factor IIa) is a pivotal serine protease in this cascade, responsible for converting fibrinogen to fibrin. geekymedics.comnih.govacs.org

Binding to Thrombin and Inhibition of its Catalytic Activity

Sucrose octasulfate interacts directly with thrombin, binding to a specific site known as exosite II, which is also the binding site for heparin. nih.govacs.orgnih.gov This interaction has been characterized both in solution and through X-ray crystallography. The binding affinity is significant, with a dissociation constant (Kd) comparable to that of the much larger polymeric heparin under identical conditions. nih.govacs.orgnih.gov

Binding of SOS to exosite II allosterically inhibits the catalytic activity of thrombin. nih.govacs.org This inhibition is characterized by high potency but low efficacy, meaning it occurs at low concentrations but does not lead to complete inhibition of the enzyme's function. nih.govnih.gov Competition studies confirm the binding site; the presence of low molecular weight heparin (LMWH) increases the concentration of SOS required to achieve the same level of thrombin inhibition (IC50), which is consistent with competitive binding at exosite II. nih.gov

Table 1: Interaction Parameters of Sucrose Octasulfate with Thrombin
ParameterValueNotes
Binding Affinity (Kd)~1.4 µMComparable to polymeric heparin under the same conditions. nih.govacs.orgnih.gov
IC50 (Thrombin Inhibition)Not explicitly statedInhibition is potent but efficacy is low (~11% inhibition). nih.gov
IC50 (in presence of 50 µM LMWH)42 ± 3 µMDemonstrates competitive binding with heparin at exosite II. nih.gov

Comparative Analysis as a Heparin Surrogate in In Vitro Coagulation Assays

Sucrose octasulfate (SOS) is frequently utilized as a structural and functional mimic of the glycosaminoglycan heparin in preclinical research, particularly in the investigation of coagulation pathways. researchgate.net In vitro studies have characterized its interaction with thrombin, a key serine protease in the coagulation cascade. researchgate.net Research demonstrates that SOS binds to thrombin's exosite II, the same site modulated by heparin. researchgate.net This binding has been quantified, showing a dissociation constant (Kd) of approximately 1.4 µM, which is comparable to that of the much larger polymeric heparin under similar conditions. researchgate.net

Unlike heparin, which can act as a template to bring thrombin and its inhibitors together, the smaller SOS molecule is believed to function primarily through an allosteric mechanism. nih.gov Specifically, SOS has been shown to accelerate the inactivation of thrombin by heparin cofactor II (HCII) by approximately 2000-fold. nih.gov This acceleration is proposed to occur via a linked equilibrium mechanism where SOS-bound thrombin reacts with HCII and HCII-SOS complexes. nih.gov However, in a notable distinction from heparin, SOS did not increase the rate of thrombin inactivation by antithrombin (AT), despite binding to AT's heparin-binding site. nih.gov

Further in vitro experiments using purified systems have shown that SOS can delay the activation of prothrombin by the prothrombinase complex, indicating an HCII-independent contribution to its anticoagulant properties. nih.gov Competition assays confirm that SOS and low molecular weight heparin (LMWH) compete for the same binding site on human thrombin. researchgate.net In the presence of 50 µM LMWH, the IC50 for SOS inhibition of thrombin's proteolytic activity increased significantly to 42 ± 3 µM. researchgate.net

ParameterSucrose Octasulfate (SOS)Heparin (Polymeric)Finding Source
Binding Site Thrombin Exosite IIThrombin Exosite II researchgate.net
Binding Affinity (Kd) ~1.4 µMComparable to SOS researchgate.net
Effect on Thrombin Inactivation by HCII ~2000-fold accelerationAccelerates nih.gov
Effect on Thrombin Inactivation by AT No increased rateAccelerates nih.gov
Inhibition of Prothrombin Activation Delays activationN/A in source nih.gov

Cellular-Level Interactions (In Vitro Models)

In vitro studies have demonstrated that sucralfate (B611045), a sucrose sulfate-aluminum complex, can directly influence the behavior of key skin cells involved in wound healing. nih.gov Experiments using cultured dermal fibroblasts and keratinocytes showed that sucralfate induced proliferation in quiescent cultures of both cell types. nih.gov Keratinocyte proliferation and migration are fundamental processes for the re-epithelialization phase of wound closure. nih.govmedchemexpress.com The ability of a compound to stimulate these activities is a strong indicator of its potential to support wound healing. nih.gov The hyperproliferation of keratinocytes at the wound margin is a necessary step to supply cells for closing the defect. nih.gov

A review of available scientific literature did not yield preclinical or in vitro studies that directly compare the differential cellular responses induced by various salts of sucrose octasulfate, such as the potassium versus the zinc salt.

The cellular uptake of large, charged molecules like polyanionic saccharides is a complex process mediated primarily by endocytosis. researchgate.net This is not a single pathway but a group of mechanisms by which cells internalize substances by engulfing them in a vesicle. The specific pathway utilized can be influenced by the physicochemical properties of the molecule, such as size and surface chemistry, as well as the cell type involved. researchgate.net

Major endocytic pathways relevant to the uptake of such macromolecules include:

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of small vesicles coated with the protein clathrin and is responsible for the uptake of a wide variety of molecules. researchgate.net

Caveolae-Mediated Endocytosis: This process involves flask-shaped pits in the membrane called caveolae and is a clathrin-independent pathway. researchgate.net

Macropinocytosis: This mechanism involves the engulfment of large volumes of extracellular fluid and is associated with significant rearrangements of the cell membrane, or "ruffling".

In vitro experiments on various polysaccharide nanoparticles have confirmed that these pathways are the main routes of internalization. researchgate.net For example, studies have shown that the endocytic pathway for certain polysaccharide nanoparticles is size-dependent, involving CME, caveolae-mediated endocytosis, and macropinocytosis. researchgate.net Once internalized, these molecules are often trafficked to lysosomes, which are degradative compartments within the cell. researchgate.net

Metabolic Fate Investigations using Deuterated Analogs (Preclinical In Vitro/In Vivo)

The use of deuterated analogs, where hydrogen atoms are replaced by the stable heavy isotope deuterium (B1214612), is a standard technique in pharmacokinetic research. researchgate.net These isotopically labeled compounds, such as Sucrose Octasulfate-d6, serve as tracers for quantification in biological samples during the drug development process. researchgate.net Deuteration provides a distinct mass signature that allows the parent compound and its metabolites to be accurately tracked without altering the molecule's fundamental chemical properties. researchgate.net

Specific preclinical studies detailing the metabolic tracing and fate of Sucrose Octasulfate-d6 in animal models were not identified in the reviewed literature. However, insights can be drawn from studies on analogous molecules. For instance, research on sucralose (B1001), a chlorinated sucrose derivative, in rats shows it is very poorly absorbed from the gastrointestinal tract. Following oral administration, the vast majority of sucralose is excreted unchanged in the feces, with only a very small percentage recovered in the urine, indicating minimal systemic absorption. Similarly, in vitro studies on sucrose esters show they are typically hydrolyzed to sucrose and fatty acids by intestinal enzymes prior to any absorption. nih.gov Given that Sucrose Octasulfate is a large, highly charged polyanionic molecule, it is also expected to have low oral bioavailability and limited metabolic breakdown.

Elucidation of Metabolic Pathways and Excretion Routes

The metabolic fate and excretion pathways of sucrose octasulfate have been primarily elucidated through preclinical investigations involving radiolabeled compounds. These in vivo studies, particularly in rat models, provide critical insights into the absorption, distribution, and elimination of this highly sulfated disaccharide. The use of isotopically labeled sucrose octasulfate, such as [14C]sucrose octasulfate, has been instrumental in tracing the molecule's journey through the body. While specific studies on the deuterated "d6" potassium salt are not extensively detailed in the available literature, the metabolic behavior is expected to closely mirror that of its non-deuterated counterparts due to the identical core structure.

Preclinical research indicates that following oral administration, a portion of sucrose octasulfate is absorbed from the gastrointestinal tract. A study in rats utilizing [14C]-labeled sodium sucrose octasulfate demonstrated that radioactivity could be detected in various tissues and fluids beyond the gut, confirming systemic absorption. nih.gov The progression of the compound through the gastrointestinal tract was observed, with peak radioactivity appearing in the stomach, ileum, and colon at successive time points. nih.gov

A significant finding from these preclinical models is the substantial portion of the administered dose that is recovered in the urine, indicating renal excretion is a primary route of elimination for the absorbed fraction of the compound. nih.gov In one rat study, approximately 18% of the total administered radioactivity was recovered in the urine within 24 hours. nih.gov The remainder of the dose was largely recovered from the gut and feces, suggesting that the unabsorbed portion is eliminated through the fecal route. nih.gov

The distribution of absorbed sucrose octasulfate is not limited to the plasma. Research has shown that it distributes into various non-gut tissues, including the lungs, liver, kidneys, and spleen. nih.gov Notably, a significant concentration of radioactivity was associated with the endothelium of blood vessels, such as the vena cava and aorta. nih.gov This suggests a potential interaction with the endothelial lining, which may influence its pharmacokinetic profile.

The data from these preclinical studies underscore that while oral bioavailability is limited, systemic absorption does occur, followed by a combination of renal and fecal excretion. The metabolic transformation of sucrose octasulfate appears to be minimal, with the majority of the excreted compound likely being the parent molecule.

Detailed Research Findings

A pivotal preclinical study investigated the tissue distribution of orally administered [14C]sucrose octasulfate (sodium salt) in rats. The findings from this study provide a quantitative overview of the compound's absorption and excretion.

Table 1: Recovery of Radioactivity (% of Administered Dose) in Rats Following Oral Administration of [14C]Sucrose Octasulfate

Time Point Gut Recovery (including feces) Non-Gut Tissue Recovery Accumulated Urine Recovery
6 min 84% Not Reported Not Reported
24 h 12% 8.6% (average) 18%

Data sourced from a study on the tissue distribution of [14C]sucrose octasulfate in rats. nih.gov

Table 2: Peak Radioactivity in Different Tissues Following Oral Administration of [14C]Sucrose Octasulfate in Rats

Tissue Time to Peak Radioactivity
Stomach 6 min
Ileum 60 min
Colon 4 h

This table illustrates the progression of the compound through the gastrointestinal tract. nih.gov

These findings collectively suggest a metabolic pathway characterized by partial absorption from the gut, distribution to various tissues with a notable presence in the endothelium, and subsequent elimination of the absorbed fraction primarily through the kidneys, while the unabsorbed majority is excreted in the feces.

Applications in Chemical and Biomedical Research Methodologies

As a Research Tool for Isotopic Tracing and Fate Determination

The incorporation of deuterium (B1214612) atoms into the sucrose (B13894) octasulfate structure provides a powerful tool for isotopic tracing studies. Deuterium (²H), as a stable, non-radioactive isotope, allows researchers to distinguish the labeled compound from its naturally occurring, non-labeled counterparts using mass-sensitive analytical techniques like mass spectrometry. This is crucial for accurately determining the metabolic fate and distribution of the compound within a biological system.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique where the deuterated form is valuable. Deuterium-induced differential-isotope-shift NMR measurements have been utilized to fully assign the proton (¹H) and carbon-¹³ (¹³C) resonances of potassium sucrose octasulfate, which helps to confirm the complete sulfation of the sucrose molecule during its synthesis. nih.gov This level of detailed structural confirmation is vital for understanding the molecule's behavior and interactions. Furthermore, isotopic labeling, such as with ¹³C, has been employed in the development of sensitive bioanalytical methods to track and quantify sucrose octasulfate in biological samples like plasma and urine, providing clear insights into its pharmacokinetic profile. researchgate.net

In Preclinical Pharmacokinetic and Pharmacodynamic Studies

The labeled compound is instrumental in preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, which examine how an organism affects a drug and vice versa.

A significant challenge in drug development is the accurate measurement of a compound's concentration in biological fluids such as plasma and urine. researchgate.net Stable isotope-labeled compounds like Sucrose Octasulfate-d6 Potassium Salt are ideal for use as internal standards in quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS).

By adding a known amount of the deuterated standard to a biological sample, researchers can correct for variations in sample preparation and analytical instrument response. This approach enables the development of highly specific, sensitive, and precise bioanalytical methods for quantifying the non-labeled compound. researchgate.net Such accurate quantification is essential for defining the absorption, distribution, metabolism, and excretion (ADME) properties of sucrose octasulfate and related compounds, which is critical information for guiding the drug development process. researchgate.net

As a Model Compound for Polyanion-Macromolecule Interactions

Sucrose octasulfate is a highly sulfated molecule, giving it a strong polyanionic character at physiological pH. researchgate.net This property makes it an excellent model compound for studying the interactions between polyanions and macromolecules, such as proteins and cationic drugs. These interactions are fundamental to many biological processes and are a cornerstone of certain drug formulation strategies. The formation of a salt between irinotecan (B1672180) and sucrose octasulfate within a liposome (B1194612) is a prime example of such an interaction being harnessed for drug delivery. googleapis.com

Formulation Science Research (Non-Clinical Focus)

In the field of non-clinical formulation science, sucrose octasulfate has gained prominence as a key excipient in the design of sophisticated drug delivery systems, particularly liposomes.

Sucrose octasulfate, often used as its triethylammonium (B8662869) salt, serves as an effective intraliposomal trapping agent to load certain drugs into liposomes. googleapis.comnih.gov This is achieved through a remote loading or active loading mechanism. A concentration gradient is established between the interior of the liposome, which contains the triethylammonium sucrose octasulfate, and the external medium containing the drug to be encapsulated, such as irinotecan. googleapis.com

This gradient drives the drug into the liposome, where it interacts with the sucrose octasulfate to form a salt, effectively trapping the drug inside. googleapis.comcancer.gov This method allows for remarkably high drug-to-lipid ratios and high encapsulation efficiency. nih.govnih.gov Cryo-transmission electron microscopy has revealed that this process can lead to the formation of aggregated or fibrous drug bundles within the liposome core. rsc.org This technique has been successfully used for encapsulating anticancer drugs like irinotecan and vinorelbine (B1196246), as well as for the co-encapsulation of multiple drugs like irinotecan and doxorubicin. nih.govnih.govrsc.orgmedchemexpress.com

Table 1: Application of Sucrose Octasulfate in Liposomal Drug Encapsulation
Encapsulated DrugFormulation StrategyKey OutcomeReference
IrinotecanRemote loading using a triethylammonium sucrose octasulfate gradientHigh drug loading and formation of a stable intraliposomal salt googleapis.comcancer.govrsc.org
VinorelbineUse of triethylammonium sucrose octasulfate as an intraliposomal trapping agentHigh drug-to-phospholipid ratios and enhanced in vivo stability nih.gov
Doxorubicin & Irinotecan (Co-encapsulation)Triethylammonium sucrose octasulfate gradient loading methodHigh drug-to-phospholipid ratio and maintenance of synergistic drug ratio nih.gov

The use of sucrose octasulfate as a trapping agent not only facilitates high drug loading but also significantly enhances the stability of the encapsulated drug within the liposomal carrier. nih.govgoogle.com The formation of an intraliposomal salt or complex with the drug reduces the drug's leakage from the liposome after administration. rsc.org

This improved retention leads to a slower, sustained release of the drug in vivo and a prolonged circulation time in the bloodstream. googleapis.comnih.govrsc.org For instance, vinorelbine liposomes formulated with sucrose octasulfate demonstrated a clearance rate approximately 1800-fold lower than the free drug and displayed the longest circulation half-life compared to other formulations. nih.gov Similarly, irinotecan liposomes using this system showed slower drug release and prolonged circulation compared to formulations using other trapping agents like ammonium (B1175870) sulfate (B86663). rsc.org This enhanced stability is critical for ensuring that the drug remains within the liposome long enough to accumulate at the target site, such as a tumor, thereby improving therapeutic efficacy. nih.gov

Table 2: Comparative Stability of Liposomal Formulations
DrugTrapping AgentObserved Stability CharacteristicReference
VinorelbineTriethylammonium Sucrose OctasulfateLongest circulation half-life (9.4 h); remarkable in vivo stability nih.gov
IrinotecanTriethylammonium Sucrose OctasulfateSlower drug release and prolonged circulation time vs. other agents rsc.org
IrinotecanSucrose OctasulfateAchieves sustained release in vivo googleapis.com

Development of Novel Chemical Probes Based on the Sucrose Octasulfate Scaffold

The highly sulfated structure of sucrose octasulfate makes it an excellent scaffold for the development of novel chemical probes to investigate a variety of biological processes, most notably protein-carbohydrate interactions. Due to its structural resemblance to the sulfated glycosaminoglycans (GAGs) like heparin and heparan sulfate, sucrose octasulfate and its derivatives have been widely used as mimetics to probe the biological functions of these complex polysaccharides. nih.gov

A significant area of research has been the use of sucrose octasulfate-based probes to study the interactions with fibroblast growth factors (FGFs). FGFs are a family of proteins that play crucial roles in cell growth, differentiation, and angiogenesis, and their activity is modulated by interactions with heparin/heparan sulfate. Sucrose octasulfate has been shown to bind to the heparin-binding site of FGFs, thereby stabilizing the protein and influencing its biological activity. nih.gov

Researchers have synthesized a variety of sucrose octasulfate derivatives to dissect the specific structural requirements for these interactions. By selectively removing or modifying sulfate groups at different positions on the sucrose backbone, scientists can create a toolbox of chemical probes to investigate how specific sulfation patterns affect the binding affinity and functional outcomes of FGF-FGFR (fibroblast growth factor receptor) complex formation and dimerization. nih.gov These studies are crucial for understanding the molecular basis of FGF signaling and for the rational design of molecules that can modulate these pathways.

The development of these probes has provided significant insights into the "two-end" model of FGF-FGFR dimerization, where a GAG chain is believed to interact with both the growth factor and its receptor to facilitate the formation of a stable signaling complex. nih.gov The crystal structure of a dimeric FGF2-FGFR1 complex with sucrose octasulfate has provided a detailed view of how this small, sulfated disaccharide can functionally imitate the larger heparin molecule in promoting receptor dimerization. nih.gov This structural understanding, gained through the use of sucrose octasulfate as a chemical probe, offers a template for the development of new therapeutic agents that can either mimic or antagonize the effects of heparin and heparan sulfate.

While the development of fluorescently labeled sucrose octasulfate probes has not been extensively reported, the general strategies for creating such tools for studying carbohydrate-protein interactions are well-established. These often involve the conjugation of a fluorescent molecule to the carbohydrate scaffold, enabling researchers to visualize and quantify binding events using techniques like fluorescence polarization. rsc.org The application of such methodologies to the sucrose octasulfate scaffold could yield a new generation of probes for real-time monitoring of its interactions in complex biological systems.

Future Research Directions and Emerging Methodologies for Sucrose Octasulfate D6 Potassium Salt

Development of Chemoenzymatic Synthetic Routes for Targeted Deuteration

The precise placement of deuterium (B1214612) atoms within the sucrose (B13894) octasulfate molecule is critical for its use in mechanistic and metabolic studies. While chemical synthesis can achieve deuteration, chemoenzymatic approaches are emerging as a powerful strategy for achieving targeted and stereoselective isotopic labeling that is often challenging to accomplish through purely chemical means.

Future research is focused on developing multi-step enzymatic and chemical processes to construct deuterated sucrose octasulfate. This can involve the use of isotopically labeled precursors in combination with a suite of enzymes such as glycosyltransferases and sulfotransferases. A potential strategy involves the enzymatic synthesis of a sucrose backbone using a deuterated monosaccharide unit, followed by chemical or enzymatic sulfation.

Moreover, chemoenzymatic methods can be designed to introduce deuterium at specific, non-exchangeable positions on the carbohydrate scaffold. For instance, enzymes could be used to create a partially protected sucrose molecule, allowing for chemical deuteration at specific sites, followed by enzymatic completion of the synthesis. The use of blocking groups that can be enzymatically installed and chemically removed is a key aspect of this approach. This level of control is paramount for detailed NMR studies and for tracing the metabolic fate of specific parts of the molecule. The development of such targeted deuteration methods will provide invaluable tools for dissecting the molecular interactions of sucrose octasulfate.

Advanced Spectroscopic Techniques for Real-time Monitoring of Biomolecular Interactions

Understanding the dynamic interactions of Sucrose Octasulfate-d6 Potassium Salt with its biological targets is crucial to elucidating its mechanism of action. Advanced spectroscopic techniques are at the forefront of providing real-time, label-free insights into these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for studying carbohydrate-protein interactions. Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify the binding epitope of the carbohydrate ligand, revealing which parts of the sucrose octasulfate molecule are in close contact with a protein receptor. frontiersin.orgnih.gov Furthermore, real-time NMR allows for the monitoring of binding events and the determination of kinetic parameters. unirioja.es The inclusion of deuterium in Sucrose Octasulfate-d6 provides a unique spectroscopic window, simplifying complex proton NMR spectra and enabling more precise structural and dynamic analysis of the carbohydrate in its bound state. nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique for the real-time, label-free analysis of biomolecular interactions. mdpi.comglycopedia.eunih.govtechnion.ac.il In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing sucrose octasulfate-d6 is flowed over the surface. The binding and dissociation events are monitored in real time by detecting changes in the refractive index at the sensor surface. mdpi.com This allows for the precise determination of association and dissociation rate constants, providing a detailed kinetic profile of the interaction. nih.gov SPR is particularly valuable for studying the influence of sulfation patterns on binding affinity and for screening libraries of sucrose octasulfate derivatives to identify compounds with enhanced binding properties. mdpi.com

Technique Principle Information Obtained Advantages for Sucrose Octasulfate-d6
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Binding epitopes, conformational changes, kinetics (on/off rates), affinity.Deuteration simplifies spectra, allowing for more detailed structural analysis of the bound state.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics (kon, koff), affinity (KD), specificity.Label-free, requires small sample quantities, provides detailed kinetic information.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Stoichiometry of binding, identification of binding partners.Can be coupled with hydrogen/deuterium exchange (HDX-MS) to probe conformational changes upon binding. nih.govharding.edu

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are becoming indispensable for understanding the complex behavior of highly charged and flexible molecules like sucrose octasulfate at an atomic level.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational landscape of sucrose octasulfate in solution. acs.orgnih.govscispace.comnih.govresearchgate.net These simulations model the movements of atoms over time, revealing the preferred shapes of the molecule and the flexibility of its glycosidic linkage and sulfate (B86663) groups. acs.orgnih.gov Understanding the conformational preferences of the molecule is a critical first step in predicting how it will interact with biological targets. For sulfated disaccharides, it has been shown that while the dominant conformation is often weakly affected by sulfation, in some cases, sulfation can lead to a reorientation of the glycosidic linkage. acs.orgnih.gov

MD simulations are also used to model the binding of sucrose octasulfate to proteins. nih.gov These simulations can predict the binding pose of the molecule within a protein's binding site and identify the key amino acid residues involved in the interaction. This information is invaluable for interpreting experimental data and for understanding the molecular basis of binding specificity. For example, simulations can elucidate the roles of electrostatic and hydrogen bonding interactions in the formation of the sucrose octasulfate-protein complex. Studies on the binding of sucrose octasulfate to fibroblast growth factor have shown that it interacts with a positively charged region of the protein. nih.govnih.gov

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. researchgate.netrsc.org By systematically modifying the structure of sucrose octasulfate and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for a desired effect. Computational modeling plays a crucial role in SAR studies by predicting how structural modifications will affect the conformation of the molecule and its binding to a target protein. This allows for the rational design of new derivatives with improved potency, selectivity, or pharmacokinetic properties. For example, SAR studies could explore how varying the number and position of sulfate groups on the sucrose backbone affects its biological activity. rsc.org

Computational Method Application to Sucrose Octasulfate-d6 Key Insights
Molecular Dynamics (MD) Simulations Predicting the conformational ensemble in solution.Identification of low-energy conformations, flexibility of glycosidic bonds and sulfate groups. acs.orgnih.gov
Docking and Binding Simulations Modeling the interaction with protein targets.Prediction of binding modes, identification of key interacting residues, estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with biological activity.Guiding the design of derivatives with enhanced properties. rsc.org

Exploration of Sucrose Octasulfate-d6 as a Tracer in Mechanistic Biology Beyond Current Applications

The stable isotopic label in Sucrose Octasulfate-d6 makes it an ideal tracer for a wide range of applications in mechanistic biology. While its primary use may be in NMR-based structural studies, its potential extends to tracing its metabolic fate and distribution in biological systems.

Deuterated carbohydrates, such as deuterated glucose, are widely used as tracers to study metabolic pathways. humankinetics.comhumankinetics.comirisotope.com Similarly, Sucrose Octasulfate-d6 could be used to investigate its own metabolism, including its absorption, distribution, and excretion. This is particularly relevant for understanding its pharmacokinetic profile and for identifying any potential metabolites.

Furthermore, the field of deuterium metabolic imaging (DMI) is a rapidly advancing area that uses MRI to map the metabolic fate of deuterated substrates in vivo. irisotope.comnih.gov While currently focused on small molecule metabolites, the development of more sensitive detection methods could potentially allow for the imaging of the distribution of larger molecules like sucrose octasulfate-d6 in tissues. This would provide unprecedented spatial and temporal information on its localization and could reveal its sites of action. The use of Sucrose Octasulfate-d6 as a tracer in these advanced imaging modalities could open up new avenues for understanding its biological role in both healthy and diseased states. columbia.edu

Integration with High-Throughput Screening Platforms for Novel Interaction Discovery

The exploration of the interactome of this compound is a promising frontier for elucidating its full therapeutic potential. High-throughput screening (HTS) platforms, when integrated with sensitive and specific analytical techniques, offer a powerful approach for the discovery of novel molecular interactions. The deuterated form of sucrose octasulfate is a particularly valuable tool in this context, primarily for its application as an internal standard in mass spectrometry-based assays. clearsynth.com

The integration of this compound into HTS workflows is predicated on its ability to enable accurate quantification of the non-deuterated compound in complex biological matrices. texilajournal.com This is crucial for distinguishing true binding events from experimental artifacts. Mass spectrometry (MS) coupled with liquid chromatography (LC) stands out as a primary analytical method for this purpose, offering high sensitivity, specificity, and throughput. researchgate.net

Future research will likely focus on the development and optimization of HTS assays that leverage the unique properties of this compound to identify novel protein and small molecule binding partners. These endeavors will be instrumental in uncovering new mechanisms of action and expanding the therapeutic applications of sucrose octasulfate.

Methodologies for High-Throughput Interaction Screening

Several mass spectrometry-based HTS methodologies are well-suited for the discovery of novel interactions with sucrose octasulfate, where this compound would serve as a critical internal standard for quantification and validation.

Table 1: High-Throughput Screening Methodologies and the Role of this compound

MethodologyPrincipleRole of this compoundPotential Discoveries
Affinity Selection Mass Spectrometry (AS-MS) A library of potential ligands is incubated with a target protein or mixture of proteins. Ligand-protein complexes are separated from unbound ligands, and the bound ligands are identified by MS.Used as an internal standard to accurately quantify the amount of non-deuterated sucrose octasulfate that binds to the target protein(s), enabling the determination of binding affinities.Identification of novel protein targets of sucrose octasulfate, such as growth factors, cytokines, or enzymes involved in inflammatory or proliferative pathways.
Surface Plasmon Resonance coupled with Mass Spectrometry (SPR-MS) Real-time monitoring of the binding of analytes to a target immobilized on a sensor chip. Bound molecules can be eluted and identified by MS.Serves as a quantitative standard in the MS analysis of eluted molecules to confirm the identity and concentration of bound sucrose octasulfate.Characterization of the kinetics of sucrose octasulfate binding to known and novel protein targets, providing insights into the stability and duration of the interaction.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) The rate of exchange of backbone amide hydrogens with deuterium in the solvent is measured by MS. Ligand binding can alter the exchange rate in specific regions of the protein, revealing binding sites.While not a direct internal standard in the traditional sense, it can be used in parallel experiments to ensure the stability and concentration of the non-deuterated sucrose octasulfate solution used in the exchange reaction.Mapping the binding site of sucrose octasulfate on known target proteins, such as Fibroblast Growth Factor 2, and identifying conformational changes induced upon binding. mdpi.comnih.gov
Cell-Based Thermal Shift Assays (CETSA) with MS detection The principle is that ligand binding stabilizes a target protein, leading to a higher melting temperature. Changes in protein denaturation can be monitored by quantifying the amount of soluble protein at different temperatures using MS.Employed as an internal standard during the MS quantification of the non-deuterated compound to accurately assess its effect on protein stability within the cellular environment.Discovery of intracellular protein targets of sucrose octasulfate and confirmation of target engagement in a cellular context.

Research Findings and Future Directions

To date, research has primarily focused on the interactions of the non-deuterated form of sucrose octasulfate with known binding partners, such as fibroblast growth factors (FGFs). nih.gov It has been demonstrated that sucrose octasulfate can mimic the action of heparin and heparan sulfate in binding to FGFs and promoting their signaling activities, which are crucial for processes like wound healing. nih.gov

The integration of this compound into HTS platforms will enable a broader and more unbiased search for novel interacting molecules. Future research should aim to screen large libraries of proteins and small molecules to construct a comprehensive interaction map for sucrose octasulfate. This will not only reveal new biological functions but also pave the way for the development of novel therapeutic strategies.

Table 2: Potential Areas for Novel Interaction Discovery with Sucrose Octasulfate

Target ClassRationale for ScreeningPotential Therapeutic Implications
Chemokine and Cytokine Receptors The highly sulfated nature of sucrose octasulfate suggests potential interactions with receptors that bind to glycosaminoglycans, which are involved in inflammation and immune responses.Development of novel anti-inflammatory agents or modulators of immune cell trafficking.
Extracellular Matrix Proteins Sucrose octasulfate may interact with components of the extracellular matrix, such as collagen and fibronectin, influencing tissue repair and regeneration.Enhancement of wound healing therapies and development of biomaterials for tissue engineering.
Enzymes involved in Proteolysis Given its structural similarity to heparin, sucrose octasulfate may inhibit or modulate the activity of proteases, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression.Treatment of diseases characterized by excessive tissue degradation, such as arthritis and certain cancers.
Viral and Bacterial Adhesion Proteins The polyanionic structure of sucrose octasulfate could interfere with the binding of pathogens to host cells, a critical step in infection.Development of novel anti-infective agents that prevent pathogen entry.

The systematic application of HTS methodologies, underpinned by the use of deuterated standards like this compound for precise quantification, will be a key driver of innovation in the therapeutic application of this compound. The discovery of novel interactions will undoubtedly open new avenues for research and development, ultimately leading to improved patient outcomes.

Q & A

Q. What are the key considerations for synthesizing Sucrose Octasulfate-d6 Potassium Salt with high purity?

Synthesis requires precise sulfation of sucrose followed by isotopic deuteration. Key steps include:

  • Sulfation Control : Use excess sulfur trioxide complex in anhydrous conditions to ensure complete sulfation at all eight hydroxyl groups .
  • Deuteration : Replace protons with deuterium at six positions using deuterated reagents (e.g., D₂O or deuterated acids) to achieve isotopic purity. Monitor deuteration efficiency via mass spectrometry (MS) or NMR .
  • Purification : Employ ion-exchange chromatography to remove unreacted reagents and byproducts. Validate purity via HPLC (>98%) and elemental analysis .

Q. How can researchers determine the solubility profile of this compound in aqueous and non-aqueous solvents?

Use a tiered experimental approach:

  • Aqueous Solubility : Prepare serial dilutions in deionized water (e.g., 1–100 mg/mL) and measure turbidity or use UV-Vis spectroscopy to detect saturation points .
  • Organic Solvents : Test solubility in DMSO, ethanol, and acetonitrile using gravimetric analysis. Note that the compound is hygroscopic; maintain anhydrous conditions during testing .
  • Temperature Dependence : Conduct solubility assays at 4°C, 25°C, and 37°C to simulate physiological and storage conditions .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

Combine orthogonal methods:

  • NMR Spectroscopy : ¹H/²H and ¹³C NMR confirm deuteration levels and sulfation patterns. Compare with non-deuterated analogs for shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂D₆H₈K₈O₃₅S₈; expected m/z = 1293.55) and detects isotopic impurities .
  • Elemental Analysis : Quantify sulfur (S) and potassium (K) content to ensure stoichiometric consistency (theoretical S: ~19.8%, K: ~24.3%) .

Advanced Research Questions

Q. How can isotopic labeling (d6) in Sucrose Octasulfate Potassium Salt be leveraged in pharmacokinetic or metabolic studies?

Deuterated isotopes enable:

  • Metabolic Tracing : Use LC-MS/MS to track deuterium retention in biological matrices (e.g., plasma, urine). Compare with non-deuterated analogs to assess metabolic stability .
  • Quantitative Bioanalysis : Employ deuterated internal standards to correct for matrix effects in mass spectrometry, improving accuracy in pharmacokinetic modeling .

Q. What strategies are effective in resolving contradictory data arising from different synthesis batches of this compound?

Address variability through:

  • Batch Analysis : Perform comparative NMR and HPLC to identify impurities (e.g., incomplete sulfation or residual solvents) .
  • Quality Control Metrics : Adhere to ISO 17034 standards for certified reference materials (CRMs), including batch-specific certificates of analysis (CoA) with impurity profiles .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to correlate batch inconsistencies with storage-related changes .

Q. What advanced chromatographic methods are suitable for separating this compound from its synthetic byproducts?

Optimize separation using:

  • Ion-Pair Chromatography : Pair tetrabutylammonium bromide with a C18 column to resolve sulfated isomers. Use a gradient of acetonitrile and ammonium acetate buffer (pH 5.0) .
  • HILIC (Hydrophilic Interaction LC) : Effective for polar compounds. Mobile phase: 90% acetonitrile/10% ammonium formate (20 mM). Detect via charged aerosol detection (CAD) for non-UV-active analytes .
  • 2D-LC : Couple size-exclusion chromatography (SEC) with reverse-phase LC to separate by molecular weight and hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.